N-Acetyl-L-alanine

Catalog No.
S1767971
CAS No.
97-69-8
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanine

CAS Number

97-69-8

Product Name

N-Acetyl-L-alanine

IUPAC Name

2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-L-alanine;97-69-8;Ac-Ala-OH;acetyl-l-alanine;Acetylalanine;N-ACETYLALANINE;(2S)-2-acetamidopropanoicacid;L-N-Acetylalanine;Alanine,N-acetyl-;(S)-N-Acetylalanine;N-Acetyl-(S)-alanine;(S)-(-)-N-Acetylalanine;(S)-2-Acetylamino-propionicacid;KTHDTJVBEPMMGL-VKHMYHEASA-N;Sudismase;Alanine,N-acetyl-,L-;Sudismase[INN];AmbotzAAA1911;PubChem12857;AC1L3EYN;AC1Q5JQQ;N-Acetyl-L-alpha-alanine;CH3CONHCH(CH3)COOH;UNII-26C4VY6Z0M;UNII-OZ9YA0932I

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C

N-Acetyl-L-alanine as a Metabolite:

N-Acetyl-L-alanine (NAA) is a naturally occurring molecule found in various organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli) []. It is a modified form of the amino acid L-alanine, where an acetyl group is attached to the nitrogen atom at its N-terminus []. NAA is a product of protein degradation by specific enzymes called N-acetyltransferases []. Interestingly, around 85% of human and 68% of yeast proteins undergo this N-terminal acetylation process, highlighting its widespread importance [].

Potential Role in Health and Disease:

While the specific biological functions of NAA remain under investigation, its presence in various organisms suggests potential roles in health and disease.

  • Uremic Toxin: Studies suggest NAA might act as a uremic toxin [, ]. Uremic toxins are waste products generated by the body and normally cleared by the kidneys. However, in individuals with compromised kidney function, these toxins can accumulate and contribute to various health problems, including kidney damage, cardiovascular disease, and neurological deficits [].

Research Applications:

NAA, due to its unique chemical properties and potential role in health, is being explored in various scientific research fields:

  • Understanding Protein Function: NAA can serve as a marker for protein N-terminal acetylation, a process crucial for protein stability and function []. Studying NAA levels in cells or tissues can help researchers understand protein dynamics and their potential involvement in disease development.
  • Developing Diagnostic Tools: NAA might hold potential as a biomarker for certain diseases associated with altered protein acetylation patterns. Further research is needed to validate its use in clinical settings.
  • Exploring Therapeutic Applications: The potential role of NAA in various diseases necessitates further investigation to determine its potential as a therapeutic target or a component of therapeutic strategies.

N-Acetyl-L-alanine is an organic compound classified as an N-acyl-alpha amino acid. It is derived from L-alanine, where one hydrogen atom attached to the nitrogen atom is replaced by an acetyl group. This compound plays a significant role in various biological processes and is involved in the N-terminal acetylation of proteins, a common modification in eukaryotes. Approximately 85% of human proteins and 68% of yeast proteins undergo this modification, which enhances protein stability and function .

N-Acetyl-L-alanine, when present on the N-terminus of proteins, can influence their properties through several mechanisms:

  • Altered Protein-Protein Interactions: The acetyl group can sterically hinder or create new binding sites for other proteins [].
  • Regulation of Protein Function: N-acetylation can affect protein folding or activity by altering its interaction with cellular machinery.
  • Targeting for Degradation: N-terminal acetylation can be a signal for protein degradation by specific proteases [].
, primarily involving its role as a substrate for various enzymes. One notable reaction is catalyzed by ribosomal alanine N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to proteins with an N-terminal alanine. Additionally, N-acetyl-L-alanine can be hydrolyzed by N-acylpeptide hydrolases, releasing free L-alanine .

The general reaction for the formation of N-acetyl-L-alanine can be represented as follows:

L Alanine+Acetyl CoAN Acetyl L alanine+CoA\text{L Alanine}+\text{Acetyl CoA}\rightarrow \text{N Acetyl L alanine}+\text{CoA}

N-Acetyl-L-alanine exhibits various biological activities. It is involved in protein modification through N-terminal acetylation, which is crucial for protein stability and function. This modification can influence protein interactions, localization, and degradation rates . Furthermore, it may play a role in metabolic pathways involving amino acids and their derivatives.

N-Acetyl-L-alanine can be synthesized through several methods:

  • Enzymatic Synthesis: This involves the action of specific N-acetyltransferases that catalyze the transfer of the acetyl group from acetyl-CoA to L-alanine.
  • Chemical Synthesis: Chemical methods can also achieve the acetylation of L-alanine using acetic anhydride or acetyl chloride under controlled conditions .

N-Acetyl-L-alanine has several applications:

  • Biochemical Research: It serves as a model compound for studying protein modifications and enzymatic reactions.
  • Pharmaceuticals: Due to its role in protein stability, it may have potential applications in drug formulation and delivery systems.
  • Nutritional Supplements: As a nonessential amino acid derivative, it may be included in dietary supplements aimed at enhancing amino acid profiles in formulations .

Research has shown that N-acetyl-L-alanine interacts with various enzymes involved in metabolic pathways. For instance, it can act as a substrate for aminoacylase I, which hydrolyzes N-acetylated amino acids to release free amino acids . Additionally, studies have indicated potential interactions with other metabolic compounds, influencing their bioavailability and activity.

N-Acetyl-L-alanine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:

Compound NameStructureUnique Features
N-Acetyl-L-serineC₄H₉NO₃Involved in phospholipid metabolism
N-Acetyl-L-glutamineC₆H₁₁N₃O₃Plays a role in neurotransmitter synthesis
N-Acetyl-L-glutamateC₆H₉NO₄Precursor for neurotransmitters
N-Acetyl-L-methionineC₇H₁₅NO₂SInvolved in methylation reactions
N-Acetyl-DL-alanineC₅H₉NO₃Racemic mixture of L- and D-forms

Uniqueness of N-Acetyl-L-Alanine

N-Acetyl-L-alanine is unique due to its specific involvement in the N-terminal acetylation process of proteins containing L-alanine. Its structural configuration allows it to participate effectively in enzymatic reactions that are essential for maintaining protein homeostasis and functionality within biological systems .

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

UNII

26C4VY6Z0M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

110294-55-8
97-69-8

Wikipedia

N-Acetylalanine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

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